Cas no 54221-74-8 (2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro-)
![2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro- structure](https://ja.kuujia.com/scimg/cas/54221-74-8x500.png)
2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro- 化学的及び物理的性質
名前と識別子
-
- 2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro-
- 4-bromo-3H-imidazo[4,5-c]pyridin-2-ol
- 4-bromo-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
- 890-092-6
- 4-Bromo-1,3-dihydro-2H-imidazo(4,5-c)pyridin-2-one
- 4-Bromo-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
- 54221-74-8
- 4-bromo-1H,2H,3H-imidazo(4,5-c)pyridin-2-one
- EN300-7472866
- 4-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one
- DTXSID401229356
-
- インチ: InChI=1S/C6H4BrN3O/c7-5-4-3(1-2-8-5)9-6(11)10-4/h1-2H,(H2,9,10,11)
- InChIKey: QQLPMIJFVLAJMP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 212.95377Da
- どういたいしつりょう: 212.95377Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 54Ų
2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7472866-1.0g |
4-bromo-1H,2H,3H-imidazo[4,5-c]pyridin-2-one |
54221-74-8 | 95% | 1.0g |
$1057.0 | 2024-05-23 | |
Enamine | EN300-7472866-2.5g |
4-bromo-1H,2H,3H-imidazo[4,5-c]pyridin-2-one |
54221-74-8 | 95% | 2.5g |
$2071.0 | 2024-05-23 | |
Enamine | EN300-7472866-0.05g |
4-bromo-1H,2H,3H-imidazo[4,5-c]pyridin-2-one |
54221-74-8 | 95% | 0.05g |
$245.0 | 2024-05-23 | |
Aaron | AR00DM1D-250mg |
4-bromo-3H-imidazo[4,5-c]pyridin-2-ol |
54221-74-8 | 95% | 250mg |
$746.00 | 2025-02-14 | |
1PlusChem | 1P00DLT1-1g |
4-bromo-3H-imidazo[4,5-c]pyridin-2-ol |
54221-74-8 | 95% | 1g |
$1369.00 | 2024-04-30 | |
1PlusChem | 1P00DLT1-50mg |
4-bromo-3H-imidazo[4,5-c]pyridin-2-ol |
54221-74-8 | 95% | 50mg |
$354.00 | 2024-04-30 | |
A2B Chem LLC | AG33989-100mg |
4-bromo-3H-imidazo[4,5-c]pyridin-2-ol |
54221-74-8 | 95% | 100mg |
$421.00 | 2024-04-19 | |
Aaron | AR00DM1D-100mg |
4-bromo-3H-imidazo[4,5-c]pyridin-2-ol |
54221-74-8 | 95% | 100mg |
$529.00 | 2025-02-14 | |
Enamine | EN300-7472866-0.1g |
4-bromo-1H,2H,3H-imidazo[4,5-c]pyridin-2-one |
54221-74-8 | 95% | 0.1g |
$366.0 | 2024-05-23 | |
Enamine | EN300-7472866-5.0g |
4-bromo-1H,2H,3H-imidazo[4,5-c]pyridin-2-one |
54221-74-8 | 95% | 5.0g |
$3065.0 | 2024-05-23 |
2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro- 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro-に関する追加情報
Professional Introduction to 2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro (CAS No. 54221-74-8)
The compound 2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro (CAS No. 54221-74-8) represents a significant advancement in the field of heterocyclic chemistry and pharmaceutical research. This molecule, characterized by its imidazopyridine core structure, has garnered considerable attention due to its versatile pharmacological properties and potential applications in drug discovery. The presence of a bromine substituent at the 4-position enhances its reactivity, making it a valuable scaffold for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, the imidazopyridine scaffold has been extensively studied for its role in modulating various biological pathways. Its unique structural features allow for interactions with multiple targets, including enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases. The brominated derivative of this compound has been particularly explored for its ability to serve as a key intermediate in the synthesis of more complex molecules. This has opened up new avenues for the development of small-molecule drugs with enhanced binding affinity and selectivity.
One of the most compelling aspects of 2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro is its potential in oncology research. Preclinical studies have demonstrated that derivatives of this compound can inhibit the activity of kinases and other enzymes implicated in tumor growth and progression. The bromine atom at the 4-position facilitates further functionalization, enabling the creation of molecules that can selectively target specific cancer pathways. For instance, modifications to this core structure have led to compounds that exhibit potent antitumor effects by disrupting signaling cascades critical for cell proliferation and survival.
The pharmaceutical industry has been particularly interested in leveraging the reactivity of this compound for the development of next-generation antiviral agents. The imidazopyridine ring system is known to interact with viral proteases and polymerases, making it an ideal candidate for inhibiting viral replication. Researchers have reported promising results from studies using analogs of 2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro, which have shown efficacy against a range of viruses, including those responsible for chronic infections. These findings underscore the compound's potential as a foundation for novel antiviral therapies.
Moreover, the bromo-substituted imidazopyridine scaffold has found applications in the field of immunomodulation. By targeting immune receptors and cytokine pathways, derivatives of this compound have demonstrated the ability to modulate immune responses in both acute and chronic inflammatory conditions. This has sparked interest in its use as an immunosuppressant or immunostimulant depending on the specific application. The ability to fine-tune its pharmacological profile through structural modifications makes it a versatile tool for researchers exploring new immunotherapeutic strategies.
Recent advancements in computational chemistry have further enhanced the utility of 2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro as a building block for drug design. Molecular modeling studies have identified optimal positions for functionalization to maximize binding affinity to biological targets. These insights have guided synthetic efforts toward creating more potent and selective derivatives. The integration of machine learning algorithms with traditional pharmacophore modeling has accelerated the process of identifying promising candidates for further experimental validation.
The synthesis of this compound involves multi-step organic transformations that highlight its synthetic accessibility despite its complex structure. Key steps include cyclization reactions to form the imidazopyridine core followed by bromination at the 4-position. Advances in catalytic methods have improved yields and purity levels significantly over earlier synthetic routes. This accessibility is crucial for both academic research and industrial applications where scalability is often a limiting factor.
In conclusion,2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro (CAS No. 54221-74-8) stands out as a pivotal compound in modern medicinal chemistry due to its structural versatility and broad range of biological activities. Its role as an intermediate in synthesizing novel therapeutic agents continues to drive innovation across multiple therapeutic areas including oncology,antiviral therapy,and immunomodulation. As research progresses,this compound will likely remain at forefront of drug discovery efforts aimed at addressing unmet medical needs through targeted molecular interventions.
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